

Spectroscopic Analysis of Ethyl 4-chloroacetoacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-chloroacetoacetate

Cat. No.: B029291

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Introduction

Ethyl 4-chloroacetoacetate (CAS No. 638-07-3) is a key intermediate in organic synthesis, notably in the production of various pharmaceuticals and agrochemicals.^{[1][2]} Its bifunctional nature, containing both a β -keto ester and a reactive alkyl chloride, makes it a versatile building block. A thorough understanding of its structure is paramount for its application in complex molecular architectures. This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-chloroacetoacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

- Chemical Name: Ethyl 4-chloro-3-oxobutanoate^[3]
- Molecular Formula: $C_6H_9ClO_3$ ^{[4][5]}
- Molecular Weight: 164.59 g/mol ^{[3][4]}
- Appearance: Colorless to pale reddish-yellow clear liquid^{[1][2]}
- SMILES: CCOC(=O)CC(=O)CCl^{[6][7]}

The structure of **Ethyl 4-chloroacetoacetate** exhibits keto-enol tautomerism. In nonpolar solvents like carbon tetrachloride, the enol form is significantly present.^[1] The data presented

here corresponds to the predominant keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Ethyl 4-chloroacetoacetate** provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.29	Triplet (t)	3H	-O-CH ₂ -CH ₃
3.69	Singlet (s)	2H	-CO-CH ₂ -CO-
4.22	Quartet (q)	2H	-O-CH ₂ -CH ₃
4.41	Singlet (s)	2H	Cl-CH ₂ -CO-

Note: Data is typically recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
13.9	-O-CH ₂ -CH ₃
45.8	-CO-CH ₂ -CO-
48.9	Cl-CH ₂ -CO-
61.9	-O-CH ₂ -CH ₃
166.5	C=O (Ester)
199.8	C=O (Ketone)

Note: Data is typically recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester carbonyl)
~1720	Strong	C=O stretch (ketone carbonyl)
~1250	Strong	C-O stretch (ester)
~770	Strong	C-Cl stretch (alkyl halide)

Note: The spectrum is often recorded as a neat liquid film between salt plates.[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The technique involves ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z).[\[9\]](#)[\[10\]](#)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
29	99.99	$[\text{C}_2\text{H}_5]^+$
43	98.83	$[\text{CH}_3\text{CO}]^+$
69	75.42	$[\text{M} - \text{C}_2\text{H}_5\text{O} - \text{Cl}]^+$
115	66.00	$[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$
164	Trace	$[\text{M}]^+$ (Molecular Ion)
166	Trace	$[\text{M}+2]^+$ (Isotope Peak for Cl)

Source of Data: NIST Mass Spectrometry Data Center, PubChem.[\[3\]](#)[\[5\]](#)

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of **Ethyl 4-chloroacetoacetate** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[\[11\]](#)[\[12\]](#)
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[11\]](#)[\[12\]](#) The solvent serves to create a homogeneous solution and provides a deuterium signal for the spectrometer to lock onto, stabilizing the magnetic field.[\[11\]](#)[\[13\]](#)
- Dissolution & Transfer: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[12\]](#)[\[14\]](#)[\[15\]](#)

- Acquisition: Wipe the outside of the NMR tube clean before inserting it into the spectrometer. [11] Standard acquisition parameters are then used, including locking onto the deuterium signal of the solvent, shimming the magnetic field for homogeneity, tuning the probe, and acquiring the spectrum.[11]

IR Spectrum Acquisition (Neat Liquid Film)

- Instrument Setup: Perform a background scan on the FTIR spectrometer to account for atmospheric H₂O and CO₂. [16]
- Sample Application: Since **Ethyl 4-chloroacetoacetate** is a liquid, it can be analyzed directly as a "neat" sample.[8] Place a single drop of the liquid onto the surface of one polished salt plate (e.g., NaCl or KBr).[8][17]
- Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8][18]
- Data Collection: Place the "sandwich" plates into the sample holder of the IR spectrometer and acquire the spectrum.
- Cleaning: After analysis, promptly clean the salt plates with a dry solvent like acetone or isopropanol and return them to a desiccator to prevent damage from moisture.[8][18]

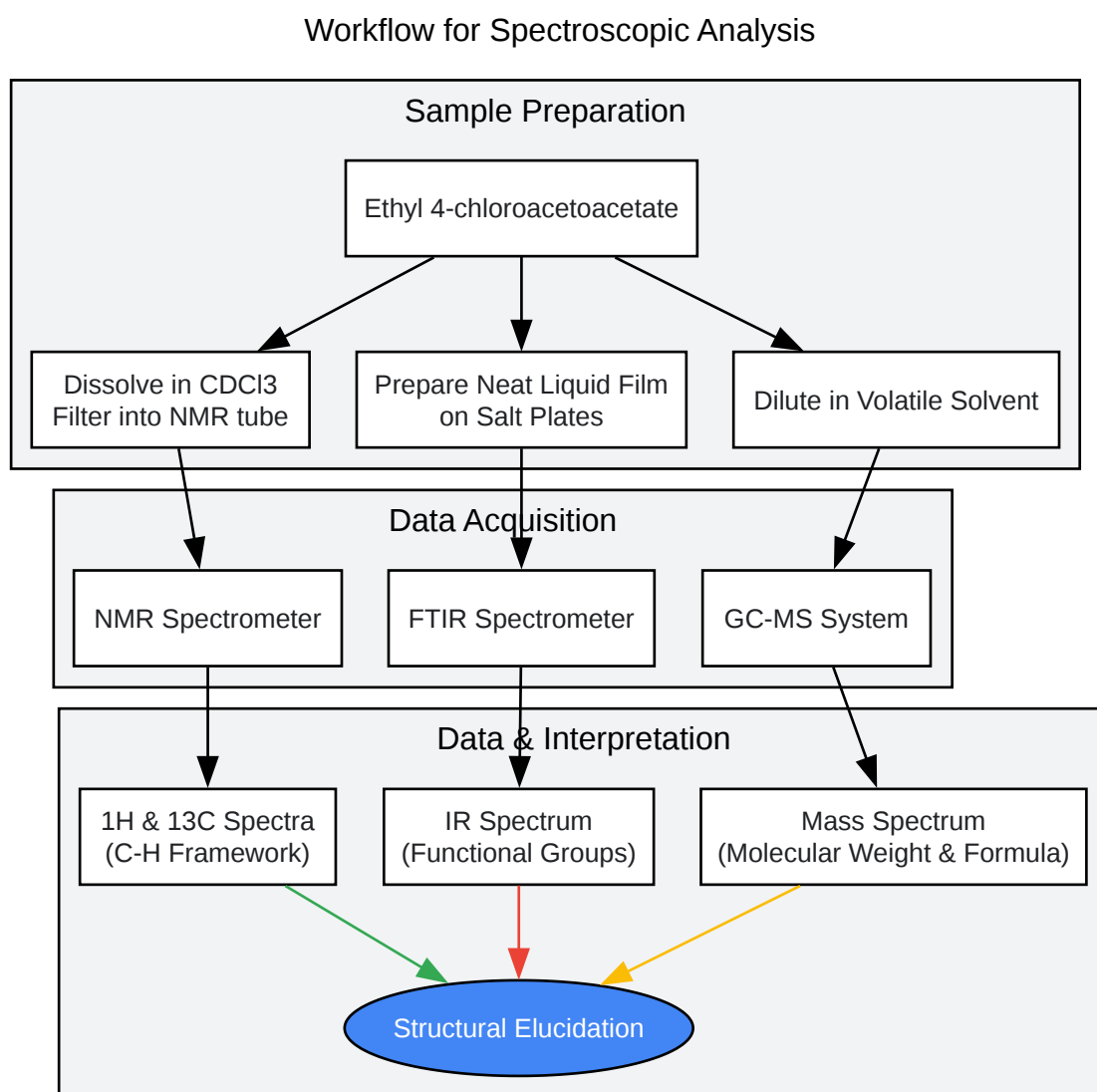
Mass Spectrum Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of **Ethyl 4-chloroacetoacetate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup: The sample is introduced via a Gas Chromatograph (GC), which separates the compound from the solvent and any impurities.[19]
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
- Analysis and Detection: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.[9]

- **Data Processing:** The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

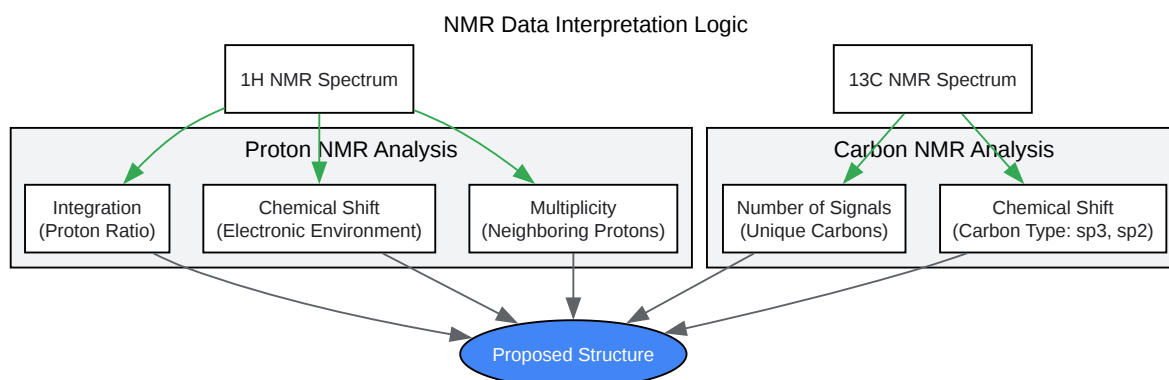
Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.



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Caption: General workflow from sample preparation to structural elucidation.



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Caption: Logical flow for interpreting NMR spectroscopic data.

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